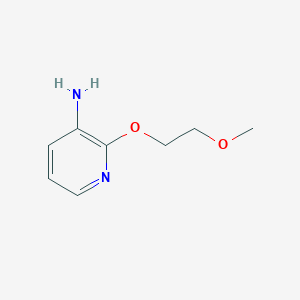

2-(2-Methoxyethoxy)pyridin-3-amine

Description

Significance of Pyridine-Based Chemical Scaffolds in Organic Synthesis

Pyridine (B92270) and its derivatives are fundamental building blocks in the realm of organic and medicinal chemistry. lifechemicals.comnih.gov The pyridine ring, a six-membered heterocycle containing a nitrogen atom, is a common feature in a vast array of natural products, including vitamins like nicotinamide (B372718) and pyridoxine, as well as alkaloids. lifechemicals.com This structural motif is also present in numerous FDA-approved drugs, highlighting its therapeutic relevance. lifechemicals.comrsc.org The utility of pyridine scaffolds stems from their ability to be readily functionalized, allowing for the synthesis of a diverse range of molecules with tailored properties. nih.govnih.gov Their inherent chemical characteristics, such as their capacity to improve water solubility, make them valuable components in the design of new therapeutic agents and agrochemicals. nih.gov

The pyridine nucleus is electron-deficient, which influences its reactivity. It is more susceptible to nucleophilic substitution, typically at the C-2 and C-4 positions, than electrophilic substitution, which occurs at the C-3 position under more strenuous conditions. nih.gov This predictable reactivity pattern provides a strategic advantage in synthetic planning.

Overview of the Chemical Compound's Unique Structural Features

2-(2-Methoxyethoxy)pyridin-3-amine, with the chemical formula C8H12N2O2, possesses a distinct molecular architecture that underpins its chemical behavior and research applications. nih.govuni.lu The structure integrates a pyridine core, an amine group at the 3-position, and a methoxyethoxy side chain at the 2-position. sigmaaldrich.com This combination of a basic amino group and a flexible, polar methoxyethoxy group on the pyridine ring creates a molecule with a unique profile of reactivity and potential for intermolecular interactions.

The presence of the 2-aminopyridine (B139424) moiety is particularly noteworthy. This structural element is known to be a crucial pharmacophore in various biologically active compounds. nih.gov The arrangement of the amine and the ether linkage on the pyridine ring can influence the compound's electronic properties, lipophilicity, and its ability to form hydrogen bonds, all of which are critical determinants of its interaction with biological targets. nih.govbeilstein-journals.org

Scope and Research Focus on this compound in Contemporary Chemistry

Current research on this compound and related compounds is multifaceted, with a significant emphasis on its potential applications in medicinal chemistry and materials science. Investigations have explored its role as a key intermediate in the synthesis of more complex molecules. google.com

In the context of drug discovery, derivatives of methoxypyridines are being studied for their potential to modulate the activity of enzymes and receptors. For instance, certain methoxypyridine derivatives have demonstrated inhibitory effects on enzymes involved in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. The structural framework of this compound makes it a candidate for the development of novel therapeutic agents.

Furthermore, the unique substitution pattern of this compound makes it a valuable tool for structure-activity relationship (SAR) studies. By modifying the methoxyethoxy side chain or the amino group, researchers can systematically probe the chemical space to optimize desired properties, such as potency and selectivity for a particular biological target. nih.gov

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H12N2O2 | nih.govuni.lu |

| Molecular Weight | 168.19 g/mol | nih.gov |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | JRBZDPWWGGLQNE-UHFFFAOYSA-N | uni.lusigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyethoxy)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-11-5-6-12-8-7(9)3-2-4-10-8/h2-4H,5-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBZDPWWGGLQNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Methoxyethoxy Pyridin 3 Amine and Its Precursors

Established Synthetic Routes to the Pyridine (B92270) Core of the Chemical Compound

The construction of the pyridine ring is a fundamental aspect of synthesizing a wide array of functionalized molecules. Numerous methods have been developed for this purpose, ranging from classical condensation reactions to modern catalytic approaches.

One common strategy involves the cyclization of α,β-unsaturated ketones with an ammonia (B1221849) source. For instance, the reaction of α,β,γ,δ-unsaturated ketones with ammonium (B1175870) formate (B1220265) under air atmosphere provides a metal-free and convenient route to asymmetrical 2,6-diarylpyridines. organic-chemistry.org Another approach utilizes a one-pot domino cyclization-oxidative aromatization of substrates using a bifunctional palladium-on-carbon/K-10 montmorillonite (B579905) catalyst under microwave irradiation. organic-chemistry.org

Multi-component reactions (MCRs) offer an efficient pathway to highly substituted pyridines. A notable example is the one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate (B1210297). nih.govresearchgate.net This method, particularly when assisted by microwave irradiation, provides excellent yields in a short reaction time. nih.govresearchgate.net Similarly, a three-component reaction of ynals, isocyanates, and amines or alcohols can yield highly decorated pyridine derivatives. organic-chemistry.org

Introduction of the Methoxyethoxy Substituent

The introduction of an alkoxy substituent, such as the methoxyethoxy group, onto a pyridine ring is typically achieved through nucleophilic aromatic substitution (SNAr) reactions. In this type of reaction, a leaving group on the pyridine ring, often a halogen, is displaced by an alkoxide.

For the synthesis of 2-(2-methoxyethoxy)pyridin-3-amine, a plausible route involves the reaction of a 2-halopyridine precursor with 2-methoxyethanol (B45455) in the presence of a base. The base deprotonates the alcohol to form the more nucleophilic alkoxide, which then attacks the electron-deficient pyridine ring at the 2-position, displacing the halide. The choice of base and reaction conditions is crucial for achieving high yields and minimizing side reactions.

In a related synthesis of methoxyphenyl derivatives, sodium methoxide (B1231860) was used to displace a fluorine atom from a fluoroacetophenone precursor. nih.gov This highlights the general applicability of using sodium alkoxides for such transformations.

Formation of the Amine Functionality

The introduction of an amine group onto a pyridine ring can be accomplished through several methods, with the choice often depending on the existing substituents and the desired regioselectivity.

A common method is the amination of halopyridines. This can be achieved through reactions with ammonia or amines at high temperatures or by using transition metal catalysis, such as the Buchwald-Hartwig amination, which employs a palladium catalyst. acs.orgnih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with lithium amides has been reported as a transition-metal-free method for amination. researchgate.net

Another powerful strategy involves the chemical reduction of a nitro group. If a nitropyridine precursor is available, the nitro group can be readily reduced to an amine using various reducing agents, including catalytic hydrogenation (e.g., H₂/Pd), or metals in acidic media (e.g., Fe/HCl, Sn/HCl). libretexts.org

The direct amination of pyridine N-oxides provides an alternative route. Pyridine N-oxides can be activated with reagents like tosyl chloride or phosphorus-based reagents (e.g., PyBroP), followed by the addition of an amine nucleophile to regioselectively introduce the amino group, typically at the 2-position. researchgate.netumich.edu

Multi-Step Synthesis Strategies and Optimization for the Chemical Compound

The synthesis of this compound from simple precursors requires a multi-step approach that combines the formation of the pyridine ring with the introduction of the desired substituents in a logical sequence.

A potential synthetic pathway could commence with a commercially available dihalopyridine, for example, 2-chloro-3-nitropyridine. The synthesis would proceed as follows:

Nucleophilic Aromatic Substitution: The more reactive halogen at the 2-position can be displaced by 2-methoxyethanol in the presence of a suitable base to form 2-(2-methoxyethoxy)-3-nitropyridine.

Reduction of the Nitro Group: The nitro group is then reduced to the amine functionality using standard reduction methods, such as catalytic hydrogenation or treatment with a metal in acid, to yield the final product, this compound.

The following table provides an example of reaction conditions that could be explored for optimization:

| Step | Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Yield (%) |

| Substitution | 2-Chloro-3-nitropyridine | 2-Methoxyethanol, NaH | THF | 0 - rt | - |

| 2-Chloro-3-nitropyridine | 2-Methoxyethanol, K₂CO₃ | DMF | 80 | - | |

| Reduction | 2-(2-Methoxyethoxy)-3-nitropyridine | H₂, Pd/C | Ethanol (B145695) | rt | - |

| 2-(2-Methoxyethoxy)-3-nitropyridine | Fe, NH₄Cl | Ethanol/Water | 80 | - |

Note: The yields are hypothetical and would need to be determined experimentally.

Green Chemistry Approaches and Sustainable Synthesis Principles Applied to Related Pyridine Amines

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyridine amines.

Key green chemistry approaches relevant to the synthesis of aminopyridines include:

Catalysis: The use of catalysts, including metal catalysts and enzymes, can lead to more efficient reactions with higher atom economy and reduced waste. rasayanjournal.co.inmdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times, increase yields, and lead to the formation of purer products compared to conventional heating methods. nih.gov

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, or using greener solvents like water or ethanol, minimizes the environmental impact associated with volatile organic compounds. rasayanjournal.co.innih.gov

Multi-Component Reactions (MCRs): As mentioned earlier, MCRs are inherently green as they combine several steps into a single pot operation, reducing waste and energy consumption. rasayanjournal.co.in

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improved safety, and easier scalability, contributing to more sustainable manufacturing. mdpi.com

For example, a one-pot, four-component reaction for the synthesis of novel pyridines under microwave irradiation in ethanol has been reported as an environmentally friendly procedure. nih.govresearchgate.net Another study describes a solvent-free methodology for obtaining multi-substituted pyridines at room temperature. nih.govrsc.org These examples demonstrate the potential for developing more sustainable synthetic routes for complex molecules like this compound.

Chemical Reactivity and Transformation Pathways of 2 2 Methoxyethoxy Pyridin 3 Amine

Reactions Involving the Pyridinyl Amine Group

The primary amine at the 3-position of the pyridine (B92270) ring is a key site of reactivity, participating in a variety of nucleophilic reactions. Its reactivity is modulated by the electronic properties of the pyridine ring and the adjacent methoxyethoxy group.

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the amino group imparts nucleophilic character, allowing it to react with a range of electrophiles. Common reactions include acylation and alkylation.

Acylation: The amino group of 2-(2-methoxyethoxy)pyridin-3-amine can readily react with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. libretexts.orgyoutube.com This reaction is typically carried out in the presence of a base, like pyridine or a tertiary amine, to neutralize the acid byproduct. libretexts.orgyoutube.com The resulting amide is generally less nucleophilic than the starting amine, preventing over-acylation. libretexts.org

Alkylation: The nucleophilic amino group can also undergo alkylation with alkyl halides. However, the direct alkylation of primary amines with alkyl halides often leads to a mixture of mono-, di-, and even tri-alkylated products, as the product amine can be more nucleophilic than the starting amine. wikipedia.orgmasterorganicchemistry.com This can make selective mono-alkylation challenging. masterorganicchemistry.com To achieve selective mono-alkylation, specific reagents and conditions, such as the use of a large excess of the amine or specialized catalytic systems, may be required. organic-chemistry.org The reaction proceeds via a nucleophilic substitution (SN2) mechanism, followed by deprotonation of the resulting ammonium (B1175870) salt. youtube.com

| Reaction Type | Reagent Class | Product Class | General Conditions |

| Acylation | Acyl Halides, Acid Anhydrides | Amides | Presence of a non-nucleophilic base |

| Alkylation | Alkyl Halides | Secondary, Tertiary Amines, Quaternary Ammonium Salts | Often results in mixtures, requires specific conditions for selectivity |

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. rsc.org When such reactions do occur, the substitution is typically directed to the 3- and 5-positions.

In the case of this compound, the directing effects of the substituents must be considered. The amino group at the 3-position is a strong activating group and is ortho-, para-directing. The 2-methoxyethoxy group is also an activating, ortho-, para-directing group. The pyridine nitrogen itself directs incoming electrophiles to the 3- and 5-positions. The interplay of these directing effects will determine the regioselectivity of any EAS reaction.

Nitration: The nitration of primary amines can be challenging as the acidic conditions of the reaction can lead to the formation of an unreactive ammonium salt. core.ac.ukresearchgate.netcranfield.ac.uk To circumvent this, the amino group is often protected, for example, by acylation, before nitration. researchgate.net For 3-aminopyridine (B143674) derivatives, nitration has been shown to occur, and the position of nitration is influenced by the existing substituents and reaction conditions. rsc.orgorgsyn.org

Halogenation: Similar to nitration, direct halogenation of pyridines can require harsh conditions. For aminopyridines, the amino group's activating effect can facilitate halogenation. For instance, the bromination of 2-aminopyridine (B139424) can yield 2-amino-5-bromopyridine. orgsyn.org The regioselectivity of halogenation on this compound would be influenced by the combined directing effects of the amino and alkoxy groups.

| Reaction | Reagent | Expected Substitution Pattern | Key Considerations |

| Nitration | Nitrating mixture (e.g., HNO₃/H₂SO₄) | Likely at C-5 or C-6, depending on directing group influence | Potential for N-nitration or salt formation; protection of the amino group may be necessary. |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | Likely at C-5, influenced by the strong directing effect of the amino group. | The electron-donating groups facilitate the reaction. |

Cyclization Reactions for Formation of Fused Heterocyclic Ring Systems

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a pyridine nitrogen, makes it a valuable precursor for the synthesis of fused heterocyclic systems. A prominent example is the formation of imidazo[1,2-a]pyridines.

The reaction of 2-aminopyridines with α-haloketones is a well-established method for the synthesis of imidazo[1,2-a]pyridines. amazonaws.com The reaction proceeds via an initial nucleophilic substitution of the halogen on the α-haloketone by the pyridine ring nitrogen, followed by an intramolecular cyclization involving the amino group, and subsequent dehydration to form the aromatic fused ring system. amazonaws.com This reaction can often be performed under catalyst- and solvent-free conditions. amazonaws.comnih.gov

| Reactant 1 | Reactant 2 | Product |

| This compound | α-Haloketone (e.g., 2-bromoacetophenone) | Substituted imidazo[1,2-a]pyridine (B132010) |

Reactivity of the Methoxyethoxy Chain

The methoxyethoxy side chain is generally stable under many reaction conditions. However, the ether linkages can be cleaved under strongly acidic conditions, typically with strong hydrohalic acids like HBr or HI. youtube.comresearchgate.netnih.gov This cleavage would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. The cleavage could potentially occur at either of the C-O bonds within the methoxyethoxy group, leading to a mixture of products. Selective cleavage of one ether linkage over the other can be challenging. In some cases, Lewis acids can also be employed for ether cleavage. libretexts.org

| Reaction | Reagent | Potential Products |

| Ether Cleavage | Strong Acid (e.g., HBr, HI) | 2-Hydroxy-pyridin-3-amine, 2-bromo-1-methoxyethane, bromoethane, ethylene (B1197577) glycol, etc. |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound can be utilized in such reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling Applications of Derivatives

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.org For this compound to be used in a Suzuki-Miyaura coupling, it would first need to be functionalized with a suitable leaving group, typically a halogen such as bromine or iodine, at a position on the pyridine ring.

For example, a bromo-derivative, such as 5-bromo-2-(2-methoxyethoxy)pyridin-3-amine, could be synthesized and then coupled with various aryl or heteroaryl boronic acids to generate a diverse range of substituted biaryl compounds. The presence of the amino group can influence the catalytic cycle, but effective catalyst systems have been developed for the coupling of aminopyridines. The synthesis of a related compound, 6-bromo-2-methoxy-3-aminopyridine, has been reported, indicating the feasibility of preparing suitable precursors for Suzuki-Miyaura reactions. researchgate.net

| Reactant 1 (Halopyridine Derivative) | Reactant 2 (Organoboron Reagent) | Catalyst System | Product |

| 5-Bromo-2-(2-methoxyethoxy)pyridin-3-amine | Arylboronic acid (e.g., Phenylboronic acid) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 5-Aryl-2-(2-methoxyethoxy)pyridin-3-amine |

Other Transition Metal-Catalyzed Coupling Methodologies

Beyond the more common cross-coupling reactions, the structural framework of this compound and its derivatives is amenable to a variety of other powerful transition metal-catalyzed transformations for the formation of carbon-carbon and carbon-heteroatom bonds. These methodologies are instrumental in the synthesis of complex molecular architectures. To engage in these reactions, the pyridine ring typically needs to be functionalized with a suitable leaving group, such as a halogen (Br, I) or a triflate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide/triflate and an amine. wikipedia.org While this compound itself is an amine, it can also be a substrate in Buchwald-Hartwig reactions if it is first halogenated. For instance, if a bromo or iodo group is introduced onto the pyridine ring, the resulting halo-aminopyridine can be coupled with a wide array of primary or secondary amines. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org The choice of ligand is crucial and has evolved to allow for the coupling of a broad range of substrates under milder conditions. wikipedia.org

Table 1: Illustrative Buchwald-Hartwig Amination of a Halogenated this compound Derivative

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| 5-Bromo-2-(2-methoxyethoxy)pyridin-3-amine | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 2-(2-Methoxyethoxy)-5-(morpholin-4-yl)pyridin-3-amine |

| 5-Iodo-2-(2-methoxyethoxy)pyridin-3-amine | Aniline (B41778) | Pd(OAc)₂, XPhos, Cs₂CO₃ | N-Phenyl-2-(2-methoxyethoxy)pyridin-3-amine |

This table is illustrative and based on general principles of the Buchwald-Hartwig reaction. chemspider.com

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of substituted alkynes and conjugated enynes. researchgate.net For this compound to be used in a Sonogashira coupling, it must first be halogenated. The resulting halo-aminopyridine can then be coupled with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org There are also copper-free versions of the Sonogashira reaction. libretexts.org

Table 2: Illustrative Sonogashira Coupling of a Halogenated this compound Derivative

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| 5-Bromo-2-(2-methoxyethoxy)pyridin-3-amine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-(2-Methoxyethoxy)-5-(phenylethynyl)pyridin-3-amine |

| 5-Iodo-2-(2-methoxyethoxy)pyridin-3-amine | Ethynyltrimethylsilane | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N | 2-(2-Methoxyethoxy)-5-((trimethylsilyl)ethynyl)pyridin-3-amine |

This table is illustrative and based on general principles of the Sonogashira coupling. researchgate.netscirp.org

Suzuki Coupling

The Suzuki reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. wikipedia.org This reaction is widely used for the synthesis of biaryl compounds, polyolefins, and styrenes. wikipedia.org A halogenated derivative of this compound can readily participate in Suzuki couplings with various aryl or heteroaryl boronic acids. nih.govresearchgate.net The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organohalide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for forming carbon-carbon bonds, including sp³-sp², sp²-sp², and sp-sp² bonds. wikipedia.org A halogenated this compound could be coupled with an organozinc reagent, providing another versatile route to biaryl or alkyl-aryl structures.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.org A halogenated derivative of this compound could undergo a Heck reaction with an alkene to introduce a substituted vinyl group onto the pyridine ring. The reaction typically proceeds with high stereoselectivity. organic-chemistry.org

Derivatization Strategies for Structural Diversification of the Chemical Compound

The structure of this compound offers multiple sites for chemical modification, allowing for extensive structural diversification. The primary amino group and the pyridine ring are the main loci for such transformations.

Reactions Involving the Amino Group

The primary amino group at the 3-position is a versatile handle for a variety of derivatization reactions.

Acylation: The amino group can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form the corresponding amides. This is a common strategy to introduce a wide range of substituents.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important pharmacophores in medicinal chemistry.

Alkylation: While direct N-alkylation of aminopyridines can sometimes be challenging due to the potential for reaction at the pyridine nitrogen, it can be achieved under specific conditions. Reductive amination with aldehydes or ketones provides a controlled method for mono- or di-alkylation of the amino group.

Urea and Thiourea Formation: The amino group can react with isocyanates or isothiocyanates to form ureas and thioureas, respectively. These functional groups are valuable for their hydrogen bonding capabilities and are often found in biologically active molecules.

Table 3: Derivatization Reactions of the Amino Group of this compound

| Reaction Type | Reagent | Product Class |

| Acylation | Acetyl chloride | N-(2-(2-Methoxyethoxy)pyridin-3-yl)acetamide |

| Sulfonylation | Benzenesulfonyl chloride | N-(2-(2-Methoxyethoxy)pyridin-3-yl)benzenesulfonamide |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | N-Benzyl-2-(2-methoxyethoxy)pyridin-3-amine |

| Urea Formation | Phenyl isocyanate | 1-(2-(2-Methoxyethoxy)pyridin-3-yl)-3-phenylurea |

This table is illustrative and based on general reactions of primary aromatic amines.

Reactions Involving the Pyridine Ring

The pyridine ring itself can undergo various transformations, primarily through electrophilic substitution, although it is generally less reactive than benzene. almerja.comquimicaorganica.org The existing substituents—the activating 3-amino and 2-methoxyethoxy groups—will influence the position of further substitution. The electron-donating nature of these groups is expected to direct incoming electrophiles primarily to the 4- and 6-positions.

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the pyridine ring can be achieved using appropriate halogenating agents. This is a crucial step for subsequent cross-coupling reactions as discussed in section 3.3.2.

Nitration: Nitration of the pyridine ring can be accomplished, although it often requires harsh conditions. google.com The position of nitration would be influenced by the directing effects of the existing substituents.

Metalation and Subsequent Functionalization: Directed ortho-metalation, using a strong base like an organolithium reagent, can be a powerful strategy to introduce a variety of functional groups at specific positions on the pyridine ring. The methoxyethoxy group may act as a directing group for this transformation.

The combination of these derivatization strategies allows for the systematic modification of the this compound scaffold, enabling the synthesis of a diverse library of compounds for various applications, including drug discovery and materials science.

Computational and Theoretical Investigations of 2 2 Methoxyethoxy Pyridin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the electronic landscape and preferred three-dimensional structures of 2-(2-methoxyethoxy)pyridin-3-amine.

Density Functional Theory (DFT) Studies on Conformational Preferences and Stability

The flexibility of the methoxyethoxy side chain in this compound gives rise to multiple possible conformations. DFT studies are employed to determine the relative energies of these conformers and identify the most stable structures. By systematically rotating the rotatable bonds and calculating the corresponding energies, a potential energy surface can be mapped. These calculations have shown that intramolecular hydrogen bonding between the amino group and the ether oxygen atoms of the side chain plays a significant role in stabilizing certain conformations. The choice of functional, such as B3LYP or M06-2X, and a suitable basis set like 6-311++G(d,p), is critical for achieving accurate predictions of conformational energies and geometries.

Analysis of Frontier Molecular Orbitals and Reactivity Indices

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of this compound. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap generally implies higher stability. For this compound, the HOMO is typically localized on the electron-rich pyridine (B92270) ring and the amine substituent, whereas the LUMO is distributed across the pyridine ring system.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity.

| Reactivity Descriptor | Description |

| Electronegativity (χ) | Measures the power of the molecule to attract electrons. |

| Chemical Hardness (η) | Represents the resistance to change in the electron distribution. |

| Chemical Softness (S) | The inverse of hardness, indicating the ease of modifying the electron cloud. |

| Electrophilicity Index (ω) | Quantifies the molecule's capacity to act as an electrophile. |

These calculated indices provide a theoretical framework for predicting how this compound will behave in chemical reactions.

Theoretical Prediction of Spectroscopic Signatures

Computational methods are also invaluable for predicting the spectroscopic features of this compound, aiding in the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure verification. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework, it is possible to calculate the theoretical chemical shifts for each atom in the molecule. By comparing these predicted values with experimental NMR spectra, assignments of the observed signals to specific protons and carbons can be confirmed. The accuracy of these predictions is sensitive to the chosen computational level and the inclusion of solvent effects in the model.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy Simulations

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis spectra. These calculations predict the electronic transitions, providing the maximum absorption wavelengths (λmax) and their intensities. This information is crucial for understanding the electronic properties of the molecule and interpreting its observed color and photochemical behavior.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for investigating the intricate details of reaction mechanisms involving complex molecules like this compound. While specific computational studies detailing the reaction mechanisms and transition states for this exact molecule are not extensively available in public literature, the established methodologies applied to analogous aminopyridine systems provide a clear framework for how such investigations are conducted. These studies offer critical insights into reaction pathways, the stability of intermediates, and the energy barriers associated with transition states.

Theoretical investigations into the reactivity of pyridine derivatives often focus on understanding how substituents influence the electronic structure and, consequently, the reaction energetics. For aminopyridines, the position of the amino group and the nature of other substituents on the pyridine ring are crucial in determining the molecule's behavior in chemical reactions.

A common application of computational chemistry is in the study of nucleophilic and electrophilic substitution reactions, which are fundamental to the synthesis and functionalization of pyridine compounds. For instance, in reactions involving aminopyridines, DFT calculations can be employed to model the reaction pathway of, for example, a multicomponent reaction leading to the formation of a substituted pyridine. These models can elucidate the step-by-step mechanism, such as the initial Knoevenagel condensation followed by cyclization and aromatization, and identify the transition state for each elementary step.

Furthermore, computational models can predict the regioselectivity of reactions. For a substituted pyridine like this compound, theoretical calculations can determine the most likely sites for electrophilic attack or nucleophilic substitution by comparing the activation energies of different reaction pathways. For example, a study on the photochemical amination of pyridines utilized DFT calculations to reveal that the formation of a C-N bond at the C3 position was predominant over the C5 position due to a lower transition state energy. nih.gov

In a similar vein, computational studies on related heterocyclic systems, such as 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives, have utilized DFT with the B3LYP functional and 6-31G(d,p) basis set to optimize molecular geometries and calculate electronic properties. niscair.res.in Such calculations help in understanding the stability and reactivity of the molecule. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from these studies, indicating the chemical reactivity and kinetic stability of the molecule.

To illustrate the type of data generated from such computational investigations, a hypothetical reaction of this compound could be considered. The table below represents the kind of calculated energetic data that would be obtained from a DFT study on a proposed reaction mechanism.

| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Step 1: N-Alkylation | This compound + CH₃I | TS1 | N-methyl-2-(2-methoxyethoxy)pyridin-3-aminium iodide | 15.2 | -5.8 |

| Step 2: Deprotonation | N-methyl-2-(2-methoxyethoxy)pyridin-3-aminium iodide + Base | TS2 | 3-Amino-1-methyl-2-(2-methoxyethoxy)pyridinium + Base-H⁺ | 8.5 | -2.1 |

| Step 3: Rearrangement | 3-Amino-1-methyl-2-(2-methoxyethoxy)pyridinium | TS3 | Intermediate X | 25.7 | 3.4 |

| Note: This table is for illustrative purposes only and does not represent experimentally or computationally verified data for this compound. |

The activation energy (Ea) in such a table indicates the energy barrier that must be overcome for a reaction to proceed, with lower values suggesting a more favorable reaction. The reaction energy (ΔE) indicates whether a step is exothermic (negative value) or endothermic (positive value). By mapping these energies across a reaction coordinate, a complete energy profile can be constructed, providing a detailed understanding of the reaction mechanism.

Applications of 2 2 Methoxyethoxy Pyridin 3 Amine As a Synthetic Building Block

Role in the Construction of Complex Heterocyclic Systems

The unique arrangement of functional groups in 2-(2-methoxyethoxy)pyridin-3-amine makes it a suitable precursor for the synthesis of various fused heterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their wide range of biological activities.

Synthesis of Imidazo[1,2-a]pyridine (B132010) and Pyrido[1,2-a]pyrimidine Derivatives

The imidazo[1,2-a]pyridine core is a prominent scaffold in numerous biologically active compounds. nih.gov The synthesis of derivatives of this structure often involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone or a related synthon. organic-chemistry.orgnih.govuni.lu While direct literature detailing the use of this compound in this specific reaction is not prevalent, its structural features as a substituted 3-aminopyridine (B143674) suggest its potential application in analogous synthetic strategies. For instance, a potent dual PI3K/mTOR inhibitor containing a complex imidazo[1,2-a]pyridine core has been synthesized, which incorporates a 2,4-difluoro-N-(2-methoxy-5-(...)-pyridin-3-yl)benzenesulfonamide moiety. nih.gov This indicates that the 2-methoxy-pyridin-3-amine substructure is amenable to the construction of such fused systems.

General synthetic routes to imidazo[1,2-a]pyridines include copper-catalyzed aerobic oxidative reactions of 2-aminopyridines with ketones or the use of multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction. organic-chemistry.orguni.lu

Pyrido[1,2-a]pyrimidines also represent an important class of heterocycles with various applications. arkat-usa.org Their synthesis can often be achieved by the condensation of 2-aminopyridines with β-dicarbonyl compounds or their equivalents. arkat-usa.orgfrontiersin.org The amino group of this compound can act as the key nucleophile in the initial step of these condensation reactions, leading to the formation of the pyrimidine (B1678525) ring fused to the initial pyridine (B92270) structure.

Table 1: General Synthetic Approaches to Imidazo[1,2-a]pyridines

| Reactants | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Aminopyridines, Acetophenones | CuI, aerobic oxidation | Imidazo[1,2-a]pyridines | uni.lu |

| 2-Aminopyridines, Aldehydes, Isonitriles | Scandium triflate | 3-Aminoimidazo[1,2-a]pyridines | nih.gov |

Precursor for Triazolo[4,3-a]pyridine Scaffolds

The triazolo[4,3-a]pyridine skeleton is another privileged heterocyclic system found in compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. mdpi.comresearchgate.net The synthesis of these scaffolds can be achieved through various methods, often starting from a 2-hydrazinopyridine (B147025) derivative which undergoes cyclization with a one-carbon synthon. organic-chemistry.org

Alternatively, substituted 3-aminopyridines can serve as precursors. For example, the synthesis of novel organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridine sulfonamides with potential antimalarial activity has been reported, starting from substituted pyridines. nih.gov The amino group of this compound can be transformed into a hydrazine (B178648) moiety, which can then undergo cyclization to form the triazole ring. The structural and optical properties of 1,2,4-triazolo[4,3-a]pyridin-3-amine suggest its utility as a ligand for complexing metal ions. mdpi.com

Integration into Advanced Molecular Architectures

Beyond the synthesis of core heterocyclic systems, this compound is a valuable component in the construction of more elaborate molecular structures, such as those containing hindered amine motifs or sulfonamide functionalities.

Formation of Hindered Amine Motifs

Hindered amine ligands are crucial in coordination chemistry and catalysis, as they can stabilize reactive metal centers and influence the stereochemical outcome of reactions. While specific examples of this compound being used to create hindered amine motifs are not extensively documented, its structure lends itself to such applications. The methoxyethoxy group at the 2-position of the pyridine ring can provide steric bulk, which, in combination with further substitution on the amino group, could lead to the formation of a sterically encumbered ligand. The coordination chemistry of multidentate neutral amine ligands with alkali metals has been studied, highlighting the importance of steric and electronic tuning of the ligand environment. nih.gov

Precursor in the Synthesis of Sulfonamide Derivatives

A significant application of this compound is in the synthesis of sulfonamide derivatives. nih.gov A series of sulfonamide methoxypyridine derivatives have been designed and synthesized as novel PI3K/mTOR dual inhibitors for cancer treatment. nih.gov In this work, a related compound, 5-bromo-2-methoxypyridin-3-amine, was condensed with 2,4-difluorobenzenesulfonyl chloride to form the corresponding sulfonamide. nih.gov This sulfonamide was then further elaborated through a series of reactions, including a Suzuki coupling, to yield the final target compounds. nih.gov This demonstrates the utility of the 2-alkoxypyridin-3-amine scaffold in building complex molecules with potential therapeutic applications.

Table 2: Example of a Sulfonamide Derivative Synthesis

| Starting Material | Reagent | Product | Application | Reference |

|---|

Precursor in Ligand Design for Coordination Chemistry

The pyridine nitrogen and the exocyclic amino group in this compound make it an attractive candidate for the design of chelating ligands for coordination chemistry. Transition metal complexes of pyridine-containing ligands are numerous and have diverse applications. wikipedia.org The methoxyethoxy side chain can also participate in coordination, potentially leading to tridentate ligands.

While direct studies on the coordination complexes of this compound are limited, the coordination chemistry of related bidentate and multidentate amine and pyridine-based ligands is well-established. For example, 2,2'-dipyridylamine (B127440) is a versatile ligand that can coordinate to metal ions in various protonation states and coordination modes. The flexibility of such ligands allows for the formation of mono-, di-, and trinuclear metal complexes. The presence of both a pyridine nitrogen and an amino group in this compound suggests it could act as a bidentate N,N'-donor ligand, forming stable chelate rings with metal ions. The additional oxygen donors in the methoxyethoxy chain could also lead to more complex coordination behavior, potentially influencing the geometry and reactivity of the resulting metal complexes.

Utility in the Synthesis of Functional Organic Materials

There is currently no scientific literature or patent data available that describes the direct application of this compound in the synthesis of functional organic materials such as those used in organic electronics (OLEDs, OFETs, or organic solar cells).

While the aminopyridine functional group is a known constituent in the synthesis of various heterocyclic compounds and is explored in materials like hole-transporting layers, and the methoxyethoxy side-chain is recognized for its role in improving solubility and film morphology in semiconducting polymers, the specific compound This compound has not been cited in these contexts.

Consequently, no detailed research findings or data tables on its utility for synthesizing functional organic materials can be provided.

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques

Spectroscopy is a cornerstone for the molecular-level investigation of 2-(2-Methoxyethoxy)pyridin-3-amine, offering non-destructive ways to elucidate its structure and confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, researchers can map out the complete atomic connectivity of the molecule.

In a typical ¹H NMR spectrum, the protons on the pyridine (B92270) ring would appear as distinct signals in the aromatic region. The protons of the methoxyethoxy side chain would be observed in the aliphatic region, with characteristic shifts for the methoxy (B1213986) (CH₃O-) group and the two methylene (B1212753) (-CH₂-) groups. The coupling patterns between adjacent protons provide definitive evidence for their connectivity.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The carbon atoms of the pyridine ring resonate at lower field (higher ppm) due to their aromaticity, while the carbons of the methoxyethoxy group appear at a higher field.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This interactive table provides predicted NMR data based on analogous compounds.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Justification/Notes |

|---|---|---|---|

| Pyridine-H4, H5, H6 | ¹H | ~6.7 - 8.2 | Aromatic region; specific shifts and couplings depend on the electronic effects of the amine and ether substituents. rsc.org |

| Amine (-NH₂) | ¹H | ~3.5 - 5.0 | Broad singlet, chemical shift can vary with solvent and concentration. |

| Methoxyethoxy (-OCH₂CH₂O-) | ¹H | ~3.8 - 4.5 | Two distinct triplets expected for the two non-equivalent methylene groups. chemicalbook.com |

| Methoxy (CH₃O-) | ¹H | ~3.4 | Singlet, typical for a methoxy group attached to an aliphatic carbon. chemicalbook.com |

| Pyridine Carbons | ¹³C | ~108 - 157 | Aromatic carbon signals; the carbon bearing the ether group (C2) would be at a lower field. chemicalbook.comrsc.org |

| Methoxyethoxy Carbons | ¹³C | ~59 - 72 | Aliphatic ether carbons. chemicalbook.com |

| Methoxy Carbon | ¹³C | ~59 | Typical shift for a terminal methoxy group. chemicalbook.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique used to determine the molecular weight of this compound with high accuracy and to gain structural insights from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental formula. The monoisotopic mass of this compound (C₈H₁₂N₂O₂) is 168.08987 Da. uni.lu

When subjected to ionization in the mass spectrometer, the molecule forms a molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺). This ion can then break apart into smaller, charged fragments. The pattern of these fragments is predictable and serves as a molecular fingerprint. Key fragmentation pathways for this compound would include:

Alpha-Cleavage: The bond adjacent (alpha) to the amine nitrogen is a common cleavage site in amines, which can lead to the loss of the side chain. libretexts.org

Ether Cleavage: Cleavage of the C-O bonds within the methoxyethoxy side chain.

Loss of Small Neutrals: Elimination of molecules like formaldehyde (B43269) (CH₂O) or methoxy radicals (•OCH₃) from the side chain.

Predicted Mass Spectrometry Data for this compound

This interactive table outlines the expected mass-to-charge ratios for the parent ion and its adducts.

| Ion/Adduct | Formula | Predicted m/z |

|---|---|---|

| Protonated Molecule | [M+H]⁺ | 169.09715 |

| Sodium Adduct | [M+Na]⁺ | 191.07909 |

| Potassium Adduct | [M+K]⁺ | 207.05303 |

| Deprotonated Molecule | [M-H]⁻ | 167.08259 |

Data sourced from PubChem. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds. lumenlearning.comlibretexts.org

Key expected absorptions include:

N-H Stretching: Primary amines typically show two distinct bands in the 3300-3500 cm⁻¹ region. spectroscopyonline.com

C-O Stretching: A strong, characteristic band for the ether linkage is expected around 1050-1150 cm⁻¹. lumenlearning.com

Aromatic C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are indicative of the pyridine ring.

C-H Stretching: Signals for aromatic C-H bonds appear above 3000 cm⁻¹, while aliphatic C-H stretches from the side chain appear just below 3000 cm⁻¹. libretexts.org

Expected IR Absorption Bands for this compound

This interactive table details the characteristic IR frequencies for the compound's functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Primary Amine | N-H Bend | 1580 - 1650 |

| Ether | C-O Stretch | 1050 - 1150 (strong) |

| Aromatic Ring | C=C / C=N Stretch | 1400 - 1600 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aliphatic Chain | C-H Stretch | < 3000 |

Data based on standard IR correlation tables. lumenlearning.comlibretexts.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by the molecule. The substituted pyridine ring acts as a chromophore, and its electronic transitions are expected to result in absorption bands in the UV region, likely between 250-350 nm, which is characteristic of many substituted pyridine and aniline (B41778) derivatives. researchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from starting materials, byproducts, or degradants, and for accurately determining its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound. A common approach is reversed-phase HPLC (RP-HPLC), where the compound is separated on a nonpolar stationary phase (like C18) using a polar mobile phase. ptfarm.pl

A typical method would involve:

Column: A C18 or C8 reversed-phase column.

Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) to ensure good peak shape for the basic amine. helixchrom.comthermofisher.com

Detection: UV detection at a wavelength where the pyridine chromophore absorbs strongly, likely around 270-310 nm.

This method allows for the separation of the main compound from closely related impurities, and the area of the peak is proportional to its concentration, enabling precise purity calculations. chromatographyonline.com

Structure Reactivity and Structure Function Relationships from a Chemical Perspective

Influence of the Methoxyethoxy Group on Pyridine (B92270) Reactivity and Regioselectivity

The 2-(2-methoxyethoxy) group, an electron-donating substituent, significantly modulates the electronic properties of the pyridine ring. This ether linkage increases the electron density of the aromatic system, which in turn influences its susceptibility to electrophilic and nucleophilic attack. The position of this group at the 2-position, adjacent to the ring nitrogen, is particularly noteworthy.

In electrophilic aromatic substitution reactions, the combined electron-donating effects of the amino and methoxyethoxy groups would be expected to activate the pyridine ring. However, the precise location of substitution (regioselectivity) is directed by the interplay of these two groups. The amino group at the 3-position strongly directs incoming electrophiles to the ortho and para positions relative to it (positions 2, 4, and 6). The 2-methoxyethoxy group also directs to its ortho and para positions (positions 3 and 5). The ultimate regiochemical outcome of a reaction would depend on the specific reaction conditions and the nature of the electrophile.

For instance, in palladium-catalyzed cross-coupling reactions, which are common for functionalizing pyridine rings, the 2-alkoxy group can influence the regioselectivity of C-H activation. While direct arylation often favors the 2-position in pyridine N-oxides, the presence of substituents alters this preference. acs.org In the case of 2-(2-methoxyethoxy)pyridin-3-amine, the directing influence of the amino group would likely play a dominant role in guiding the regioselectivity of such transformations.

Furthermore, the methoxyethoxy group can be involved in Lewis acid-promoted transformations. For example, 2-alkoxypyridines can be converted to 2-aminopyridines through nucleophilic displacement, a reaction that can be catalyzed by Lewis acids.

Steric and Electronic Effects of Substituents on the Pyridine Ring

The substituents on the pyridine ring of this compound exert both steric and electronic effects that are crucial to its reactivity.

Electronic Effects:

Amino Group (-NH₂): This is a strong electron-donating group through resonance, significantly increasing the electron density at the ortho and para positions of the pyridine ring. This activation is a key factor in the nucleophilicity of the ring and the amino group itself.

Steric Effects:

The 2-(2-methoxyethoxy) group introduces considerable steric bulk at the position adjacent to the pyridine nitrogen. This steric hindrance can influence the approach of reagents to both the nitrogen atom and the C2 position of the ring. For example, the basicity of the pyridine nitrogen can be reduced by bulky ortho substituents that hinder its ability to accept a proton. colab.ws

This steric hindrance can also affect the regioselectivity of reactions. In cases where a reaction might otherwise occur at the 2-position, the bulky methoxyethoxy group could direct the reaction to a less hindered site.

A comparison of the electronic and steric effects of the substituents is summarized in the table below.

| Substituent | Position | Electronic Effect | Steric Effect |

| -NH₂ | 3 | Strong electron-donating (resonance) | Moderate |

| -OCH₂CH₂OCH₃ | 2 | Electron-donating (resonance) | Significant |

Conformational Flexibility and its Chemical Consequences

A key feature of this compound is the conformational flexibility of the methoxyethoxy side chain. This chain, composed of single bonds, can adopt numerous conformations in solution. This flexibility has several important chemical consequences:

Solvation: The flexible, polar ether chain can enhance the solubility of the molecule in a variety of solvents through favorable dipole-dipole interactions and hydrogen bonding with the ether oxygens.

Chelation: The oxygen atoms within the methoxyethoxy chain, along with the pyridine nitrogen and the amino group, can act as a multidentate ligand, capable of chelating to metal ions. The conformational flexibility allows the chain to arrange itself optimally to coordinate with a metal center.

Reactivity: The conformation of the side chain can influence the steric environment around the reactive sites of the molecule. Certain conformations may shield the pyridine nitrogen or the amino group, thereby modulating their reactivity. Theoretical studies on similar heteroaromatic ethers suggest a preference for conformations that minimize lone pair repulsion between the ether oxygen and the ring nitrogen. researchgate.net

The possible rotational isomers (rotamers) arising from the C-O and C-C bonds in the methoxyethoxy chain contribute to a dynamic equilibrium of different conformers in solution.

Intermolecular Interactions and Self-Assembly Tendencies of Derivatives

The structure of this compound provides multiple sites for intermolecular interactions, which can lead to the formation of supramolecular structures and self-assembly of its derivatives.

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor, while the pyridine nitrogen and the ether oxygens are hydrogen bond acceptors. This allows for a variety of hydrogen bonding motifs, such as N-H···N and N-H···O interactions. These interactions are fundamental in determining the crystal packing of the solid state and the association of molecules in solution. Studies on related 3-aminopyridine (B143674) derivatives have shown the formation of hydrogen-bonded dimers and more complex networks. tubitak.gov.trnih.gov

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with other aromatic systems. The electron-rich nature of the substituted ring can influence the geometry and strength of these interactions.

Self-Assembly: The combination of hydrogen bonding, π-π stacking, and van der Waals forces can drive the self-assembly of derivatives of this compound into ordered nanostructures. The flexible side chain can play a crucial role in directing the assembly process, potentially leading to the formation of liquid crystalline phases or other organized materials. The self-assembly of pyridine-containing molecules is an active area of research for the development of new functional materials. acs.orgrsc.org

The potential intermolecular interactions are summarized in the table below.

| Interaction Type | Donor/Acceptor Sites | Potential Outcome |

| Hydrogen Bonding | -NH₂ (donor), Pyridine N (acceptor), Ether O (acceptor) | Dimerization, chain formation, 3D networks |

| π-π Stacking | Pyridine ring | Ordered packing in crystals, stabilization of assemblies |

| Dipole-Dipole | Polar C-N, C-O bonds | Influence on solubility and molecular organization |

Q & A

Q. What synthetic modifications enhance the compound's applicability in drug discovery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.